molecular formula C12H16N4 B12131187 3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B12131187
M. Wt: 216.28 g/mol
InChI Key: FWTUBIMXHVVJAR-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a heterocyclic compound that features a unique fusion of triazine and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with isopropylamine and formaldehyde under acidic conditions to form the desired triazino-benzimidazole structure. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazine or benzimidazole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity, bind to receptors, or intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities but lacking the triazine ring.

    Triazine: A core structure found in many herbicides and drugs, but without the benzimidazole moiety.

    Triazinobenzimidazole Derivatives: Compounds with similar fused ring structures but different substituents, leading to variations in activity and properties.

Uniqueness

3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its specific fusion of triazine and benzimidazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

3-propan-2-yl-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C12H16N4/c1-9(2)15-7-13-12-14-10-5-3-4-6-11(10)16(12)8-15/h3-6,9H,7-8H2,1-2H3,(H,13,14)

InChI Key

FWTUBIMXHVVJAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CNC2=NC3=CC=CC=C3N2C1

Origin of Product

United States

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